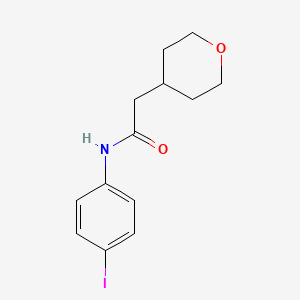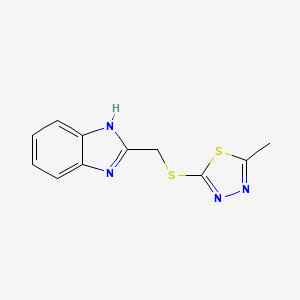
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is a heterocyclic compound that contains both a thiadiazole and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable benzimidazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, anticancer, and antioxidant activities
Pharmaceuticals: The compound is explored as a potential drug candidate due to its bioactive properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- 1,3,4-Thiadiazol-2-ol
Uniqueness
2-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both thiadiazole and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C11H10N4S2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H10N4S2/c1-7-14-15-11(17-7)16-6-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
BZBWORBUYWHIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11545444.png)
![2-[(6-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11545448.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11545452.png)
![dimethyl 2-{1-[(2-iodophenyl)carbonyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11545459.png)
![N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B11545466.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11545469.png)
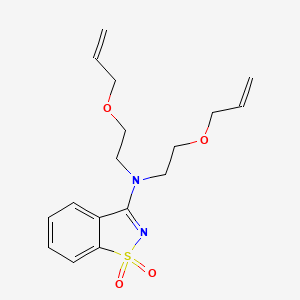
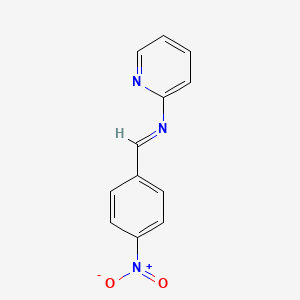
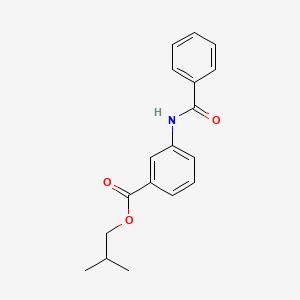
![2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide](/img/structure/B11545487.png)
![11-methyl-N-[3-(trifluoromethyl)phenyl]-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide](/img/structure/B11545495.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11545502.png)
